4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid
Description
4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid is a benzoic acid derivative featuring a methoxy group at the 4-position and a substituted pyrazole ring at the 3-position. The pyrazole moiety is further modified with a methyl group at position 5 and a nitro group at position 4. Its structural complexity arises from the strategic placement of electron-withdrawing (nitro) and electron-donating (methoxy, methyl) groups, which influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-methoxy-3-[(5-methyl-4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-11(16(19)20)6-14-15(8)7-10-5-9(13(17)18)3-4-12(10)21-2/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXMWRHQYRSOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=C(C=CC(=C2)C(=O)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-yl)-methyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes nitration to introduce the nitro group. Subsequent steps include the formation of the pyrazole ring through cyclization reactions, followed by methylation and methoxylation to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-yl)-methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-yl)-methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-yl)-methyl]benzoic acid involves its interaction with specific molecular targets. The nitro and pyrazole groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it with analogous derivatives. Below is a detailed analysis:
Structural Analogues
2.1.1 Positional Isomers and Substituent Variations
4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 345952-26-3) Structural Differences: The nitro group is at position 3 on the pyrazole ring instead of position 4, and the benzoic acid lacks the 4-methoxy group. The nitro group’s position may affect steric interactions in biological systems .
2-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 1004194-55-1)
- Structural Differences : The pyrazole-methyl-nitro group is attached to position 2 of the benzoic acid instead of position 3.
- Implications : Positional isomerism may lead to divergent pharmacokinetic profiles. The ortho-substitution could hinder rotational freedom, impacting molecular conformation .
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS 514800-72-7) Structural Differences: A bromo group replaces the methyl group at position 4 of the pyrazole, and the nitro group remains at position 3.
2.1.2 Functional Group Variations
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Structural Differences: Replaces the benzoic acid with a pyranone core and introduces a thiazole linker. Implications: The pyranone-thiazole system may confer distinct electronic properties, such as enhanced π-π stacking interactions, compared to the planar benzoic acid scaffold .
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- Structural Differences : The carboxylic acid is directly attached to the pyrazole ring rather than a benzyl group.
- Implications : Direct conjugation of the acid group to the heterocycle could increase acidity and metal-chelating capacity, relevant for enzyme inhibition .
Key Observations :
Biological Activity
4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid (CAS: 1170923-64-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a methoxy group and a pyrazole moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound is illustrated below:
| Property | Description |
|---|---|
| IUPAC Name | 4-methoxy-3-[(5-methyl-4-nitropyrazol-1-yl)methyl]benzoic acid |
| Molecular Formula | C13H13N3O5 |
| Molecular Weight | 277.26 g/mol |
| InChI | InChI=1S/C13H13N3O5/c1-8-11(16(19)20)6-14-15(8)7-10-5-9(13(17)18)3-4-12(10)21-2/h3-6H,7H2,1-2H3,(H,17,18) |
Synthesis
The synthesis typically involves multi-step organic reactions starting from benzoic acid derivatives. Key steps include nitration to introduce the nitro group, cyclization to form the pyrazole ring, and subsequent methylation and methoxylation to achieve the final structure.
Antitumor Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values for these activities range from approximately 2.43 μM to 14.65 μM .
In a comparative study, compounds similar to this compound demonstrated effective inhibition of microtubule assembly, suggesting a mechanism involving disruption of cellular structures critical for cancer cell proliferation .
Antimicrobial and Anti-inflammatory Properties
The compound is also being investigated for its antimicrobial and anti-inflammatory properties. Pyrazole derivatives have shown efficacy against various bacterial strains and possess anti-inflammatory effects that may be beneficial in treating inflammatory diseases .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The nitro and pyrazole groups are crucial for binding to these targets, modulating their activity in pathways related to cancer cell growth and inflammation .
Case Study 1: Anticancer Screening
In a study focusing on anticancer activity, several pyrazole derivatives were screened for their ability to induce apoptosis in MDA-MB-231 cells. Compounds exhibiting significant morphological changes and enhanced caspase activity at concentrations as low as 1.0 μM were identified as promising candidates for further development .
Case Study 2: Microtubule Destabilization
Another study highlighted the role of specific pyrazole-containing compounds in destabilizing microtubules at concentrations around 20 μM. This property is particularly relevant for developing new chemotherapeutics targeting rapidly dividing cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation, Mannich reactions, or nucleophilic substitutions. For example, refluxing precursors like 4-methoxybenzaldehyde with intermediates (e.g., pyrazole derivatives) in ethanol under acidic conditions (glacial acetic acid) for 4–8 hours yields high-purity products . Optimization involves adjusting molar ratios, temperature (65–120°C), and catalysts (e.g., phosphorous oxychloride for cyclization) to improve yields (reported up to 85% in Table 1 of ). Recrystallization in methanol or ethanol ensures purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch ~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What initial biological assays are suitable for screening bioactivity?
- Methodology : Antimicrobial activity is commonly assessed using:
- Agar Diffusion/Broth Microdilution : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Assays : MTT or LDH release tests on mammalian cell lines to evaluate selectivity .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks or shifts)?
- Methodology :
- Complementary Techniques : Combine NMR with X-ray crystallography (e.g., ) to resolve ambiguities in tautomerism or stereochemistry.
- Computational Validation : Use DFT calculations to simulate NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : Trace reaction pathways to confirm intermediate structures .
Q. What strategies elucidate structure-activity relationships (SAR) in antimicrobial studies?
- Methodology :
- Substituent Variation : Synthesize analogs with modified nitro, methoxy, or pyrazole groups (e.g., halogenation, alkyl chain extension) .
- QSAR Modeling : Correlate electronic (HOMO-LUMO) or steric parameters with bioactivity using regression analysis .
- Enzyme Inhibition Assays : Test binding affinity to bacterial targets (e.g., dihydrofolate reductase) via fluorescence quenching .
Q. Which computational methods predict electronic structure and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution, Fukui indices, and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess membrane permeability or target binding .
Q. How to design experiments probing the mechanism of action against bacterial targets?
- Methodology :
- Proteomic Profiling : Use LC-MS to identify proteins differentially expressed in treated vs. untreated bacteria .
- Molecular Docking : Screen against bacterial enzyme libraries (e.g., E. coli DNA gyrase) to predict binding modes .
- Resistance Studies : Serial passage assays to monitor mutation rates under sublethal compound exposure .
Q. What practices ensure stability of the nitro- and methoxy-substituted compound during storage?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
